molecular formula C7H11N B13569071 6-Azaspiro[2.5]oct-1-ene

6-Azaspiro[2.5]oct-1-ene

Cat. No.: B13569071
M. Wt: 109.17 g/mol
InChI Key: KLECFLVJTVYAGI-UHFFFAOYSA-N
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Description

6-Azaspiro[25]oct-1-ene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]oct-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Azaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an agonist for specific receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the human glucagon-like peptide-1 receptor, which plays a role in glucose metabolism. The compound binds to the receptor, triggering a cascade of intracellular events that lead to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[2.5]octane: Similar structure but lacks the double bond present in 6-Azaspiro[2.5]oct-1-ene.

    Spiro[2.5]octane: Contains a spirocyclic structure but does not have the nitrogen atom.

Uniqueness

This compound is unique due to its spirocyclic structure with an incorporated nitrogen atom and a double bond. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

6-azaspiro[2.5]oct-1-ene

InChI

InChI=1S/C7H11N/c1-2-7(1)3-5-8-6-4-7/h1-2,8H,3-6H2

InChI Key

KLECFLVJTVYAGI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C=C2

Origin of Product

United States

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